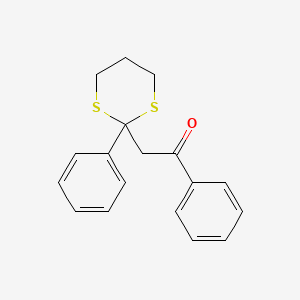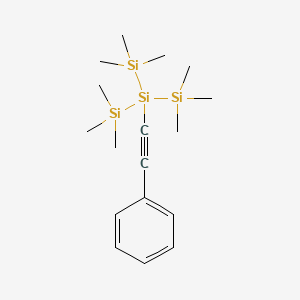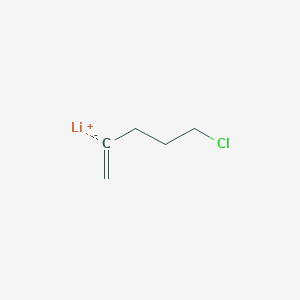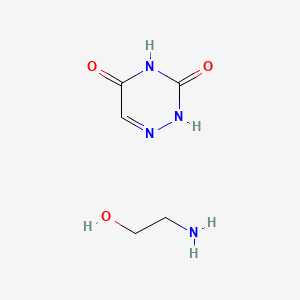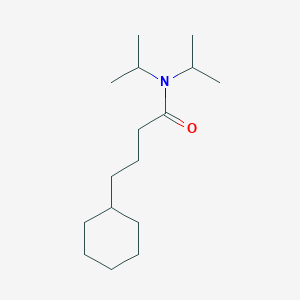
4-Cyclohexyl-N,N-di(propan-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexyl-N,N-di(propan-2-yl)butanamide is an organic compound characterized by a cyclohexyl group attached to a butanamide backbone, with two isopropyl groups bonded to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-N,N-di(propan-2-yl)butanamide typically involves the reaction of cyclohexylamine with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then alkylated with isopropyl iodide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexyl-N,N-di(propan-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary or secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where the isopropyl groups can be replaced with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides (e.g., methyl iodide), aryl halides (e.g., bromobenzene)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines, secondary amines
Substitution: N-alkylated or N-arylated amides
Applications De Recherche Scientifique
4-Cyclohexyl-N,N-di(propan-2-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyclohexyl-N,N-di(propan-2-yl)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group, used in the synthesis of various organic compounds.
N,N-Diisopropylbutanamide: An amide with two isopropyl groups but lacking the cyclohexyl group.
Cyclohexylbutanamide: An amide with a cyclohexyl group but without the isopropyl substituents.
Uniqueness
4-Cyclohexyl-N,N-di(propan-2-yl)butanamide is unique due to the combination of a cyclohexyl group and two isopropyl groups attached to the amide nitrogen. This structural arrangement imparts specific chemical and physical properties, making it distinct from other similar compounds.
Propriétés
| 91424-55-4 | |
Formule moléculaire |
C16H31NO |
Poids moléculaire |
253.42 g/mol |
Nom IUPAC |
4-cyclohexyl-N,N-di(propan-2-yl)butanamide |
InChI |
InChI=1S/C16H31NO/c1-13(2)17(14(3)4)16(18)12-8-11-15-9-6-5-7-10-15/h13-15H,5-12H2,1-4H3 |
Clé InChI |
GZCUGLNMKUIHLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)CCCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)
